Purine Riboside-5'-Monophosphate is a significant compound in biochemistry, particularly in the context of nucleotide metabolism. It is classified as a purine ribonucleotide, which consists of a purine base linked to a ribose sugar and a single phosphate group. This compound plays a crucial role in various biological processes, including nucleic acid synthesis and energy metabolism.
Purine Riboside-5'-Monophosphate is synthesized in biological systems primarily through the de novo pathway of purine nucleotide biosynthesis. Its formation begins with 5-phospho-alpha-D-ribose 1-diphosphate and involves several enzymatic reactions that incorporate atoms from aspartate, glutamine, glycine, and other substrates .
The synthesis of Purine Riboside-5'-Monophosphate can be achieved through several methods, including:
The synthetic route typically begins with ribose derivatives and involves key reactions such as:
For example, one method described involves using chloromethyl pivalate for coupling with nucleosides, followed by phosphorylation to yield the desired product .
Purine Riboside-5'-Monophosphate has a specific molecular structure characterized by its chemical formula . The structure includes:
Purine Riboside-5'-Monophosphate participates in several biochemical reactions:
The conversion processes often involve specific enzymes such as adenylosuccinate synthetase and nucleoside diphosphate kinase, which catalyze these transformations under physiological conditions .
Purine Riboside-5'-Monophosphate functions primarily through its role in nucleotide synthesis and energy metabolism:
Studies indicate that Purine Riboside-5'-Monophosphate can activate AMPK directly, mimicking the effects of adenosine monophosphate. This activation leads to enhanced metabolic pathways that promote energy production and utilization .
Relevant data indicates that its stability can be influenced by factors such as temperature and solvent composition .
Purine Riboside-5'-Monophosphate has several applications in scientific research:
Purine Riboside-5'-Monophosphate (PR5'P), systematically named 9-(5-O-phosphono-β-D-ribofuranosyl)purine, is a ribonucleotide with the molecular formula C₁₀H₁₃N₄O₇P and a molecular weight of 332.21 g/mol [1] [6]. Its structure comprises three key components:
The ribose ring adopts a C2'-endo conformation in solution, while the glycosidic torsion angle (χ) typically ranges near -120° (anti conformation) [6]. Steric interactions between the purine H8 and ribose H2' limit syn conformations. The phosphate group exhibits a pKₐ₂ of ~6.0–6.5, rendering PR5'P predominantly dianionic at physiological pH [6]. No natural isomers are documented, though synthetic α-anomers or 2'-/3'-phosphates may exist as experimental artifacts.
Table 1: Atomic Descriptors of Purine Riboside-5'-Monophosphate
Component | Structural Features |
---|---|
Purine base | Unsubstituted imidazo[4,5-d]pyrimidine ring system |
Ribose | β-D-Ribofuranosyl; C1'-N9 linkage; C2', C3' hydroxyls; C5'-OPO₃²⁻ bond |
Phosphate | Monoesterified to C5'; pKₐ₁ ≈ 1.0 (strong acid), pKₐ₂ ≈ 6.2 (weak acid) |
Stereochemistry | Chiral centers at C1', C2', C3', C4'; absolute configuration: D-ribose |
UV-Vis Spectroscopy:PR5'P exhibits a λₘₐₓ at 257 nm (ε ≈ 12,400 L·mol⁻¹·cm⁻¹) in aqueous solution at pH 7.0, characteristic of the unsubstituted purine π→π* transition. Acidification (pH ≤ 3) shifts λₘₐₓ to 265 nm due to protonation at N1 (pKₐ ≈ 2.4) [4] [10].
NMR Spectroscopy:¹H NMR (D₂O, pD 7.0) key shifts [6]:
³¹P NMR shows a single peak near δ 0 to -1 ppm, indicating minimal interaction with the purine ring [7].
Mass Spectrometry:High-resolution ESI-MS yields [M-H]⁻ at m/z 331.0445 (calc. for C₁₀H₁₂N₄O₇P⁻: 331.0448). Fragmentation peaks include m/z 179 (deprotonated purine base + ribose) and m/z 97 (PO₄⁻) [6] [10].
Table 2: Spectroscopic Signatures of PR5'P
Technique | Conditions | Key Signals | Interpretation |
---|---|---|---|
UV-Vis | pH 7.0 | λₘₐₓ = 257 nm (ε=12,400) | Purine ring π→π* transition |
¹H NMR | 600 MHz, D₂O | δ 8.35 (H8), δ 6.00 (H1') | Anomeric proton coupling; H8 shielding |
³¹P NMR | 121 MHz, D₂O | δ ≈ 0 ppm | Standard phosphate chemical shift |
HR-ESI-MS | Negative mode | m/z 331.0445 ([M-H]⁻) | Molecular ion confirmation |
Thermal Stability:PR5'P decomposes at 149–155°C without melting, reflecting lability of the N-glycosidic bond under heat. The phosphoester bond hydrolyzes above 100°C, releasing inorganic phosphate [10].
Solution Stability:
Solubility:Freely soluble in water (>100 mg/mL), sparingly soluble in methanol (<5 mg/mL), and insoluble in nonpolar solvents. Hydration shells form via H-bonding with ribose OHs and phosphate oxygens [4] [10].
PR5'P serves as a metabolic branchpoint distinct from canonical nucleotides:
vs. 6-Mercaptopurine Riboside-5'-Monophosphate (6-MPRP; C₁₀H₁₃N₄O₇PS):The thione group at C6 (λₘₐₓ = 322 nm) enhances electrophilicity, enabling covalent inhibition of de novo purine enzymes like amidophosphoribosyltransferase (PPAT) and IMP dehydrogenase (IMPDH) [4] [5]. PR5'P lacks this inhibitory function.
vs. 2-Aminopurine Riboside-3',5'-cyclic Monophosphate (c2APRMP; C₁₀H₁₂N₅O₆P):c2APRMP features a 3',5'-cyclic phosphate and an exocyclic amine at C2, conferring fluorescence (λₑₓ = 315 nm, λₑₘ = 370 nm) and protein kinase A affinity absent in PR5'P [2] [7].
vs. Adenosine-5'-Monophosphate (AMP):While AMP has a C6-amino group enabling hydrogen bonding in enzymes (e.g., AMPK), PR5'P’s unsubstituted purine limits specific protein interactions but facilitates substrate promiscuity in salvage pathways [3].
Functional Role Contrast:Unlike signaling nucleotides (e.g., cAMP, cGMP), PR5'P primarily functions as a metabolic intermediate without receptor activity. It is not a substrate for ribonucleotide reductase, contrasting with ADP/GDP [3].
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